

Melanotan-II: A Technical Guide to its Discovery and Development for Research

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Compound of Interest

Compound Name: melanotan-II

Cat. No.: B1676171

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Executive Summary: **Melanotan-II** (MT-II) is a synthetic analogue of the endogenous peptide hormone alpha-melanocyte-stimulating hormone (α -MSH). Developed initially as a sunless tanning agent, its potent and diverse biological activities have made it a valuable tool in scientific research. This document provides a detailed overview of the discovery, mechanism of action, and key experimental protocols associated with **Melanotan-II**, tailored for researchers and drug development professionals. It explores its non-selective agonism at melanocortin receptors, the resultant signaling cascades, and the methodologies used to characterize its function.

Discovery and Rationale for Development

The development of **Melanotan-II** originated from the study of α -MSH, a hormone derived from the proopiomelanocortin (POMC) gene product that regulates skin pigmentation.^{[1][2]} The natural hormone, α -MSH, stimulates melanocytes to produce melanin, the body's natural protection against ultraviolet (UV) radiation.^[3] The therapeutic potential of stimulating this natural defense mechanism to prevent sun-induced skin cancer was recognized, but the clinical use of native α -MSH was hampered by its very short in-vivo half-life and instability.^[4]

This led to research at the University of Arizona to create more stable and potent synthetic analogues.^[5] The first lead compound, Melanotan-I (now known as afamelanotide), was a linear peptide with improved stability. Further development led to **Melanotan-II**, a cyclic heptapeptide designed for even greater potency and stability. Its cyclic structure, achieved through a lactam bridge between aspartic acid and lysine residues, confers enhanced in-vivo

stability and blood-brain barrier permeability compared to its linear counterparts. The structure is formally Ac-[Nle4, Asp5, D-Phe7, Lys10] α -MSH4-10-NH2.

Chemical Synthesis

Melanotan-II is a synthetic cyclic peptide. Its production can be achieved through both solution-phase and solid-phase peptide synthesis methodologies.

A reported solution-phase synthesis was accomplished in 12 steps with an overall yield of 2.6%, producing a product of over 90% purity without the need for preparative chromatography. The general strategy involves:

- Fragment Assembly: The hexapeptide sequence is assembled using a scheme such as [(2+2)+1+1].
- Orthogonal Protection Removal: Protecting groups on the side chains of the amino acids designated for cyclization (the ε -amino group of lysine and the γ -carboxy group of aspartic acid) are selectively removed.
- Lactamization: A carbodiimide-mediated lactamization reaction is performed to form the cyclic intermediate.
- Final Coupling: The final N-acetyl norleucine residue is appended to the cyclic intermediate to complete the **Melanotan-II** molecule.

More modern approaches focus on optimizing fully automated solid-phase synthesis, which involves building the linear peptide on a resin, followed by on-resin cyclization before cleavage and purification.

Mechanism of Action: Melanocortin Receptor Agonism

Melanotan-II functions as a non-selective, high-affinity agonist for several melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs). It binds to MC1R, MC3R, MC4R, and MC5R, triggering various physiological responses depending on the receptor subtype and its tissue location.

- MC1R: Primarily found on melanocytes in the skin. Activation of MC1R is the principal mechanism for melanogenesis (skin pigmentation).
- MC3R & MC4R: Located in the central nervous system, particularly the hypothalamus. These receptors are key in regulating energy homeostasis, appetite, and sexual function. The effects of **Melanotan-II** on increased libido, penile erection, and appetite suppression are mediated through its action on MC3R and MC4R.
- MC5R: Has a more widespread distribution and is suggested to have a role in exocrine gland function.

Quantitative Binding Profile

The affinity of **Melanotan-II** for various human melanocortin receptor subtypes has been quantified through competitive binding assays. The data clearly demonstrates its high affinity, particularly for the MC1 receptor.

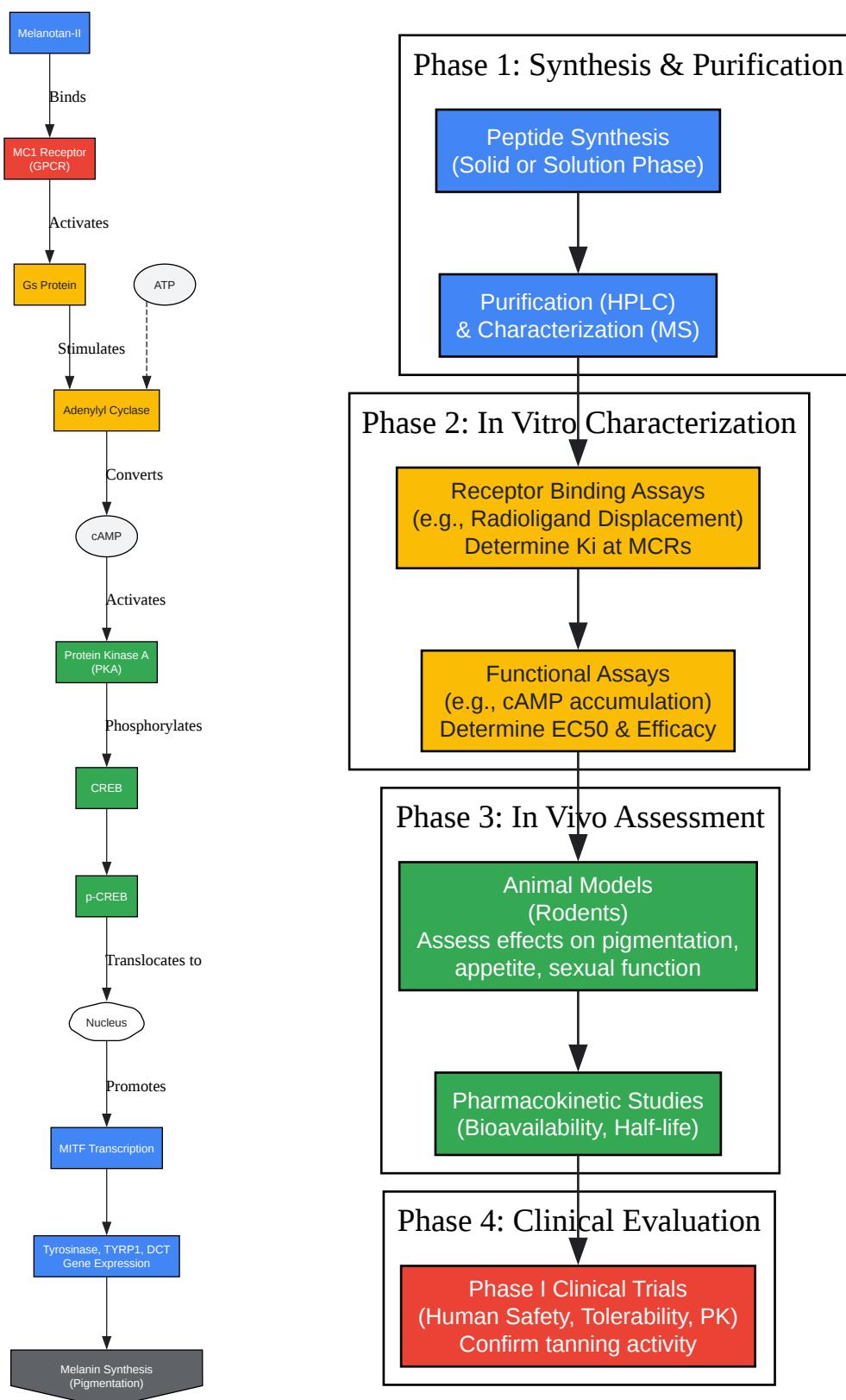
| Receptor Subtype | Binding Affinity (Ki, nM) |
|------------------|---------------------------|
| hMC1R | 0.67 |
| hMC3R | 34 |
| hMC4R | 6.6 |
| hMC5R | 46 |

Signaling Pathways

As a GPCR agonist, **Melanotan-II** initiates intracellular signaling cascades upon binding to a melanocortin receptor. The most well-characterized pathway is the MC1R-mediated stimulation of melanogenesis.

- Receptor Binding: **Melanotan-II** binds to the MC1R on the surface of a melanocyte.
- G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gs).

- Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.
- PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
- CREB Phosphorylation: PKA phosphorylates the transcription factor CREB (cAMP response element-binding protein).
- MITF Expression: Phosphorylated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).
- Melanogenic Gene Expression: MITF, the master regulator of melanocyte development and function, upregulates the expression of key melanogenic enzymes such as tyrosinase, TYRP1, and DCT.
- Melanin Synthesis: These enzymes catalyze the production of melanin within melanosomes. This process, known as melanogenesis, results in increased skin pigmentation.



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